molecular formula C19H20N4O3 B2945543 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole CAS No. 2034437-16-4

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole

Cat. No.: B2945543
CAS No.: 2034437-16-4
M. Wt: 352.394
InChI Key: FXWCBWMNMHOTGF-UHFFFAOYSA-N
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Description

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is a complex organic compound that features a combination of indole, piperidine, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate leaving group on the indole core. The pyrazine moiety is then attached via an ether linkage, typically through a nucleophilic aromatic substitution reaction involving a methoxypyrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine moiety. Halogenated derivatives of pyrazine can be used as starting materials for these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated pyrazine derivatives, nucleophiles such as amines or thiols

Major Products

    Oxidation: Oxidized derivatives of the indole and piperidine moieties

    Reduction: Alcohol derivatives of the carbonyl group

    Substitution: Substituted pyrazine derivatives

Scientific Research Applications

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine and pyrazine moieties may also contribute to the compound’s overall biological activity by modulating its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one
  • 2- (6- (4- (2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

Uniqueness

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is unique due to its specific combination of indole, piperidine, and pyrazine moieties. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

1H-indol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-17-18(22-9-8-21-17)26-15-3-2-10-23(12-15)19(24)14-5-4-13-6-7-20-16(13)11-14/h4-9,11,15,20H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWCBWMNMHOTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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